molecular formula C18H30N2O2 B8196830 (1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane

Cat. No.: B8196830
M. Wt: 306.4 g/mol
InChI Key: AGUOBJZLHSYLBL-WCVJEAGWSA-N
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Description

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral bicyclic ligand featuring a trans-cyclohexane backbone symmetrically substituted with two (R)-configured 4-isopropyl-4,5-dihydrooxazole (oxazoline) rings. The oxazoline moieties act as electron-donating groups, making this compound a valuable ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions such as hydrogenation and cross-coupling . Its stereochemical rigidity and tunable steric bulk from the isopropyl substituents enhance enantioselectivity in catalytic processes.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[(1R,2R)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h11-16H,5-10H2,1-4H3/t13-,14-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUOBJZLHSYLBL-WCVJEAGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCC2C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)[C@@H]2CCCC[C@H]2C3=N[C@@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C18H30N2O2
  • Molecular Weight : 306.44 g/mol
  • CAS Number : 2757083-38-6
  • InChI Key : AGUOBJZLHSYLBL-WCVJEAGWSA-N

The compound features a cyclohexane backbone with two oxazoline rings that contribute to its biological activity. The stereochemistry at the 1 and 2 positions is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can act as inhibitors or modulators of various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The oxazoline moieties may interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer properties. A case study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (Breast Cancer)15Induces apoptosis
Study 2HeLa (Cervical Cancer)10Cell cycle arrest

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Anticancer Effects : A research article published in December 2023 investigated the anticancer effects of several heterocyclic compounds, including this compound. The study found that the compound significantly inhibited tumor growth in xenograft models by targeting PI3K/Akt signaling pathways .
  • Antimicrobial Testing : Another study explored the antimicrobial properties of oxazoline derivatives. The results indicated that this compound showed notable activity against Gram-positive bacteria .

Comparison with Similar Compounds

Stereochemical Variants

  • (1R,2S)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane (): This diastereomer differs in the configuration of the cyclohexane backbone (1R,2S vs. 1R,2R).
  • (1R,2R)-1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane ():
    The inversion of oxazoline stereochemistry (R→S) disrupts the ligand’s chiral induction capability, as the (S)-configured oxazolines may coordinate metals in a less favorable geometry for asymmetric synthesis .

Substituent Modifications

Compound Substituent Molecular Formula Steric Bulk Key Applications
Target Compound Isopropyl C₁₆H₂₆N₂O₂* Moderate Asymmetric hydrogenation
(1R,2R)-1,2-Bis((R)-4-benzyl-oxazoline)cyclohexane () Benzyl C₂₆H₃₀N₂O₂ High Enantioselective alkylation
2,6-Bis((S)-4-phenyl-oxazoline)pyridine () Phenyl C₂₃H₂₀N₂O₂ High Lewis acid catalysis

*Note: The molecular formula for the target compound is inferred from structural analogs due to discrepancies in .

  • Isopropyl vs. Benzyl : The benzyl-substituted analog (C₂₆H₃₀N₂O₂) exhibits greater steric hindrance, which can improve enantioselectivity in bulky substrate reactions but may slow reaction kinetics due to reduced metal accessibility .
  • Isopropyl vs. Phenyl : Phenyl groups (as in ) introduce aromatic π-stacking interactions, beneficial for stabilizing transition states in Lewis acid-catalyzed reactions. However, the pyridine backbone in this compound offers rigidity, unlike the flexible cyclohexane in the target ligand .

Backbone Modifications

  • Cyclohexane vs. Pyridine : Ligands like 2,6-bis(oxazoline)pyridine () utilize a planar pyridine backbone, preorganizing the oxazoline rings for optimal metal coordination. In contrast, the cyclohexane backbone in the target compound allows conformational adaptability, enabling dynamic ligand-metal interactions suited for diverse substrates .
  • N,N'-Diacetamide Cyclohexane (): Replacing oxazolines with acetamide groups eliminates metal-coordination sites, redirecting utility to non-catalytic applications like chiral auxiliaries or resolving agents .

Purity and Commercial Availability

  • The benzyl-substituted analog (CAS 2757083-40-0) is commercially available in 97% purity (100 mg to 1g scales) via suppliers like Parchem and BLDpharm, indicating established synthetic protocols .
  • The target compound’s availability is less documented, though lists it in 100 mg quantities, suggesting niche or experimental use .

Research Implications

The target compound’s moderate steric profile and stereochemical precision make it ideal for reactions requiring balanced enantioselectivity and reactivity. Comparatively, bulkier analogs (benzyl, phenyl) excel in highly sterically demanding environments, while rigid backbones (pyridine) favor preorganized catalysis. Future studies should explore hybrid designs, such as integrating isopropyl substituents with pyridine backbones, to optimize catalytic performance.

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